![molecular formula C6H3BrFNO3 B1286783 2-Bromo-6-fluoro-4-nitrophenol CAS No. 329-49-7](/img/structure/B1286783.png)
2-Bromo-6-fluoro-4-nitrophenol
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Description
Synthesis Analysis
The synthesis of related compounds involves various strategies, including diazotization reactions, Sandmeyer reactions, and electrophilic substitution reactions. For instance, 2-Bromo-4-nitrophenol was synthesized from 2-methoxy-5-nitroaniline via diazotization and Sandmeyer reactions, followed by a nucleophilic substitution reaction with sodium hydroxide and acidification with hydrochloric acid to obtain the desired product . Similarly, 2-Bromo-6-fluorotoluene was prepared from 2-Amino-6-nitrotoluene by a series of reactions including Gattermann diazonium salt substitution, reduction, and Schiemann reaction .
Molecular Structure Analysis
The molecular structures of these compounds are characterized using various spectroscopic techniques such as FT-IR, UV-Vis, NMR, and X-ray diffraction. For example, the Schiff base compound 4-bromo-2-(((2′-chloro-4′-nitrophenyl)imino)methyl)phenol was characterized by XRD, IR, MS, and NMR spectroscopy . The crystal structure of another related compound, (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, was determined using single-crystal X-ray diffraction .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the presence of electron-withdrawing and electron-donating groups, which can affect the sites of electrophilic and nucleophilic attacks. For instance, the nitration of 4-nitro- and 4-bromo-2,6-dimethylphenols resulted in various nitration products, indicating the reactivity of these positions in the presence of nitric acid or nitrogen dioxide . The Schiff base compounds synthesized in these studies exhibit potential urease inhibitory activity, indicating their reactivity in biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of strong intramolecular hydrogen bonding, as observed in the 1H NMR spectra of some ligands, can affect their solubility and complexation behavior . The solvent effect on complexation was also studied, showing that isopropanol is a better solvent than ethanol for complex formation . Theoretical calculations, such as DFT, have been used to predict the electronic properties, molecular electrostatic potential, and other properties like polarizability and hyperpolarizability, which are relevant for understanding the chemical behavior of these compounds .
Safety and Hazards
properties
IUPAC Name |
2-bromo-6-fluoro-4-nitrophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJBBEHQOMCJIGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)Br)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602599 |
Source
|
Record name | 2-Bromo-6-fluoro-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
329-49-7 |
Source
|
Record name | 2-Bromo-6-fluoro-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 329-49-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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